2-Amino-5-chlorothiophenol CAS number and properties
2-Amino-5-chlorothiophenol CAS number and properties
For: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chlorothiophenol is an organosulfur compound of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic thiol group and an amino group on a chlorinated benzene ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application as a key building block for benzothiazole derivatives, which are prominent scaffolds in medicinal chemistry and materials science.[1]
Chemical Identity and Properties
This section details the fundamental chemical and physical properties of 2-Amino-5-chlorothiophenol.
Identifiers and Molecular Data
The following table summarizes the key identifiers and molecular data for 2-Amino-5-chlorothiophenol.
| Parameter | Value | Reference |
| CAS Number | 23474-98-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₆ClNS | [1][2][3][4] |
| Molecular Weight | 159.64 g/mol | [1][2][3][4] |
| IUPAC Name | 2-amino-5-chlorobenzenethiol | [6] |
| SMILES | C1=CC(=C(C=C1Cl)S)N | [3] |
| InChIKey | TYRZAGMAVZESQX-UHFFFAOYSA-N | [6] |
| MDL Number | MFCD03094703 | [1][3] |
Physical Properties
Quantitative physical property data for 2-Amino-5-chlorothiophenol is not consistently reported in publicly available literature. The data below is compiled from various sources; some fields remain unavailable.
| Property | Value | Reference |
| Boiling Point | 278°C at 760 mmHg | |
| Melting Point | Data not available | [2][7] |
| Density | Data not available | [2] |
| Solubility | Data not available |
Safety and Handling
2-Amino-5-chlorothiophenol is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated area, preferably a chemical fume hood.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Source: Aggregated GHS information from multiple suppliers.
Precautionary Statements & Handling
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is 4°C, protected from light and under a nitrogen atmosphere.[3]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Use a full-face respirator if exposure limits are exceeded.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-Amino-5-chlorothiophenol and its subsequent use in the formation of benzothiazoles.
Synthesis of 2-Amino-5-chlorothiophenol
The following protocol is adapted from a known reduction method.
Reaction: Reduction of 2-chloro-5-nitrobenzenesulfonyl chloride.
Materials:
-
2-chloro-5-nitrobenzenesulfonyl chloride
-
Anhydrous stannous chloride (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
4% aqueous sodium carbonate solution
-
Ethyl acetate
Procedure:
-
A solution of anhydrous stannous chloride (152.5 g) in concentrated hydrochloric acid (150 ml) is prepared and cooled to 0°C.
-
2-chloro-5-nitrobenzenesulfonyl chloride (34.3 g) is added to the cooled solution while stirring.
-
The mixture is heated to 100°C for 15 minutes with continuous stirring.
-
After heating, the mixture is allowed to stand.
-
An additional 230 ml of concentrated hydrochloric acid is added to the reaction mixture, causing the product to precipitate.
-
The precipitated crystals are collected by filtration.
-
The collected crystals are neutralized with a 4% aqueous sodium carbonate solution.
-
The neutralized product is extracted with ethyl acetate.
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The organic layer is dried and concentrated to yield 2-Amino-5-chlorothiophenol.
General Protocol for Benzothiazole Synthesis
2-Amino-5-chlorothiophenol is a key precursor for benzothiazoles, which are synthesized via condensation with various carbonyl compounds.[8]
General Reaction: Condensation of 2-Amino-5-chlorothiophenol with an aldehyde.
Materials:
-
2-Amino-5-chlorothiophenol
-
A substituted aldehyde (e.g., benzaldehyde)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Catalyst (optional, varies by method, e.g., iodine, acids, or metal catalysts)
Procedure:
-
Dissolve 2-Amino-5-chlorothiophenol in the chosen solvent (e.g., DMSO) in a reaction flask.
-
Add the selected aldehyde to the solution.
-
If a catalyst is used, add it to the mixture.
-
The reaction is typically stirred under reflux or heated for a specified duration (can range from minutes to hours depending on the method).[8]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated via filtration, precipitation, or extraction.
-
The crude product is purified, typically by recrystallization or column chromatography.
Reactivity and Applications
The primary utility of 2-Amino-5-chlorothiophenol stems from its ability to undergo cyclocondensation reactions. The amino and thiol groups react with a single molecule containing electrophilic centers (like aldehydes, ketones, or carboxylic acids) to form the five-membered thiazole ring fused to the existing benzene ring.[8]
This reaction pathway is fundamental to the synthesis of a wide array of 2-substituted-6-chloro-benzothiazoles. These derivatives are explored for various applications, including:
-
Pharmaceuticals: The benzothiazole core is a "privileged scaffold" found in drugs with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[8]
-
Agrochemicals: Used as intermediates in the development of new pesticides and herbicides.[1]
-
Dyes and Pigments: The rigid, conjugated structure of benzothiazoles contributes to color stability and intensity in dyes.[1]
References
- 1. 2-AMINO-5-CHLOROTHIOPHENOL [myskinrecipes.com]
- 2. 2-Amino-5-chlorothiophenol - CAS:23474-98-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 23474-98-8 | 2-amino-5-chlorothiophenol - Alachem Co., Ltd. [alachem.co.jp]
- 5. 2-AMINO-5-CHLOROTHIOPHENOL | 23474-98-8 [amp.chemicalbook.com]
- 6. 2-Amino-5-chlorobenzenethiol | C6H6ClNS | CID 2737518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 23474-98-8 Name: 2-Amino-5-chlorobenzenethiol2-Amino-5-chlorothiophenol [xixisys.com]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
